1H-Benzo[g]indole is a fused heterocyclic compound that belongs to the indole family, characterized by a bicyclic structure. It consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which contributes to its unique chemical properties. This compound is notable for its aromatic nature and is often utilized in various chemical applications due to its reactivity and biological significance.
Currently, there is limited research on the specific mechanism of action of 1H-Benz[g]indole itself in biological systems. However, due to its structural similarity to indole, it may possess similar properties. Indole is known to interact with various biological targets, including enzymes and receptors, but the specific mechanism can vary depending on the derivative []. Further research is needed to elucidate the potential mechanisms of 1H-Benz[g]indole.
1H-Benzo[g]indole and its derivatives have been studied for their biological activities, particularly in cancer research. Some derivatives have shown significant cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The mechanism of action appears to involve interactions with DNA and metabolic enzymes, suggesting that these compounds may act as potential chemotherapeutic agents .
Several synthesis methods for 1H-benzo[g]indole have been developed:
1H-Benzo[g]indole finds applications in various fields:
Studies on 1H-benzo[g]indole interactions reveal that it can bind with DNA and proteins, influencing cellular mechanisms. Its interaction with metabolic enzymes suggests a pathway for drug metabolism and toxicity, indicating that further research could elucidate its pharmacokinetics and therapeutic potential .
Several compounds share structural similarities with 1H-benzo[g]indole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Indole | Aromatic heterocycle | Basic structure from which benzo[g]indoles derive; widely found in nature. |
| 1H-Indole | Aromatic heterocycle | A simpler structure that lacks the benzene fusion; serves as a precursor in many reactions. |
| 2-Methyl-1H-indole | Substituted indole | Exhibits different reactivity patterns due to methyl substitution; used in various organic syntheses. |
| 1H-Benzo[e]indole | Fused indole | Similar fused structure but differs in substitution patterns; has distinct biological activities. |
The uniqueness of 1H-benzo[g]indole lies in its specific reactivity patterns and biological activities compared to these similar compounds. Its ability to undergo specific electrophilic substitutions and oxidation reactions makes it particularly valuable in synthetic organic chemistry and pharmacology.
1H-Benzo[g]indole, a polycyclic heteroaromatic compound, emerged from foundational studies on indole chemistry. Indole derivatives were first explored in the mid-19th century during investigations of the indigo dye structure. Adolf von Baeyer’s 1866 reduction of oxindole to indole marked a pivotal advancement. The benzo[g]indole scaffold, a fusion of benzene and indole rings, gained attention in the 20th century as researchers sought structurally complex heterocycles for pharmaceutical applications.
The isolation and characterization of 1H-benzo[g]indole were reported in 2004 through microwave-assisted Leimgruber-Batcho reactions, enabling efficient synthesis of heteroaromatic enamine intermediates. Subsequent studies, such as Trofimov’s 2010 work on multicomponent reactions involving acetylene and tetralone, expanded synthetic accessibility. Recent advances include silver- or indium-catalyzed annulation strategies for functionalized derivatives.
1H-Benzo[g]indole belongs to the fused bicyclic indoles subclass, characterized by a benzene ring fused to the pyrrole moiety at the [g] position (Figure 1). Its systematic IUPAC name is 1H-benzo[g]indole, with the following features:
Alternative names include 6,7-benzindole and 1H-benz[g]indole. Substituents are numbered according to IUPAC guidelines, with the pyrrole nitrogen as position 1.
Table 1: Nomenclature and Structural Descriptors
| Property | Description |
|---|---|
| IUPAC name | 1H-benzo[g]indole |
| CAS Registry Number | 233-34-1 |
| Molecular Weight | 167.21 g/mol |
| Key Substituent Sites | Positions 2, 3, 9, 10 |
1H-Benzo[g]indole is a cornerstone in heterocyclic chemistry due to:
Table 2: Key Applications in Drug Discovery
Recent advances in 1H-benzo[g]indole chemistry focus on:
Table 3: Key Synthetic Advances (2015–2025)
| Year | Innovation | Yield Improvement | Reference |
|---|---|---|---|
| 2017 | Silver-catalyzed indole annulation | 25% → 75% | |
| 2021 | PPA-mediated cyclization of amidrazones | 50–60% | |
| 2024 | InCl₃-catalyzed hydroamination cascade | 46% → 75% |
1H-Benzo[g]indole is a heterocyclic aromatic compound characterized by a tricyclic system comprising a naphthalene skeleton fused with a pyrrole ring [1] [2]. The compound has the molecular formula C₁₂H₉N and a molecular weight of 167.21 grams per mole [1] [2] [3]. The structure consists of a nitrogen atom incorporated into the indole portion, which contributes significantly to its chemical behavior and potential for derivatization [4]. The nitrogen atom in the pyrrole ring represents the position where the hydrogen (1H) is attached, giving the compound its systematic nomenclature [4].
The tricyclic framework exhibits a planar configuration that facilitates extensive electron delocalization across the entire molecular system [4]. This structural arrangement places 1H-Benzo[g]indole within the broader family of benzoindole derivatives, where the benzene ring fusion occurs at specific positions relative to the parent indole structure [2] [4]. The compound is also known by several synonymous names including 1H-Benz[g]indole, 6,7-Benzindole, and carries the National Service Center number 153687 [1] [2].
1H-Benzo[g]indole demonstrates distinct thermal characteristics that reflect the strength of intermolecular forces within its crystalline structure [1] [4] [5]. The compound exhibits a melting point range of 180-184°C, indicating substantial intermolecular attractions likely attributable to pi-pi stacking interactions between the aromatic ring systems [1] [4] [5]. The boiling point has been calculated to be 371.1°C at standard atmospheric pressure, though this represents a theoretical prediction rather than an experimentally determined value [4] [5]. These relatively high thermal transition temperatures are consistent with the presence of an extended aromatic system that promotes strong intermolecular forces [4].
The thermal stability of 1H-Benzo[g]indole is further evidenced by its solid state at room temperature and its ability to maintain structural integrity across a wide temperature range [1] [6]. The significant difference between melting and boiling points (approximately 187-191°C) suggests a structured liquid phase with considerable intermolecular associations [4] [5].
The solubility profile of 1H-Benzo[g]indole reflects its predominantly hydrophobic character arising from the extensive aromatic framework [4]. The compound demonstrates limited water solubility, which is characteristic of polycyclic aromatic compounds containing minimal polar functional groups [4]. This low aqueous solubility can be attributed to the predominance of nonpolar aromatic regions within the molecular structure that do not favorably interact with water molecules [4].
In contrast, 1H-Benzo[g]indole exhibits good solubility in organic solvents, particularly those with aromatic character or significant polarizability [4] [7]. The compound dissolves readily in solvents such as ethanol, ether, benzene, and methanol [7]. This solubility pattern is consistent with the principle that like dissolves like, where the aromatic nature of the compound promotes favorable interactions with organic solvents having similar electronic characteristics [4] [7].
The spectroscopic characteristics of 1H-Benzo[g]indole provide comprehensive insights into its molecular structure and electronic environment [8] [9] [10]. Nuclear magnetic resonance spectroscopy reveals distinct patterns consistent with the fused aromatic system, where proton signals typically appear in the aromatic region between 6.5 and 8.5 parts per million [8] [11] [12]. The chemical shifts are significantly influenced by aromatic ring current effects, which create characteristic deshielding patterns for protons located on the exterior of the aromatic rings [11] [13].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of aromatic carbon atoms with chemical shifts in the range of 100-160 parts per million, reflecting the electron-rich environment of the fused ring system [8] [11] [12]. The spectroscopic data confirms the planar nature of the molecule and the extent of electron delocalization throughout the aromatic framework [8].
Infrared spectroscopy of 1H-Benzo[g]indole exhibits characteristic absorption bands that are diagnostic of indole-containing compounds [9] [14]. The spectrum typically shows carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region, aromatic carbon-carbon stretching modes between 1450-1650 wavenumbers, and nitrogen-hydrogen stretching around 3400 wavenumbers [9] [14]. These vibrational modes provide definitive identification of the functional groups present within the molecular structure [9] [14].
1H-Benzo[g]indole exhibits pronounced aromatic character resulting from extensive electron delocalization across its tricyclic framework [15] [16] [13]. The compound demonstrates enhanced aromaticity compared to simple indole due to the additional benzene ring fusion, which extends the conjugated pi-electron system [15] [10] [16]. The aromatic stabilization arises from the delocalization of six pi-electrons in each aromatic ring, creating a highly stable electronic configuration [16] [13].
The ring current effects associated with this aromaticity are particularly significant in nuclear magnetic resonance spectroscopy, where the circulating pi-electrons generate magnetic fields that influence the chemical shifts of nearby nuclei [13]. The diatropic ring current characteristic of aromatic systems produces deshielding effects for protons located on the periphery of the aromatic rings [13]. This aromatic character contributes to the chemical stability and unique reactivity patterns observed for 1H-Benzo[g]indole derivatives [16].
The electron distribution within 1H-Benzo[g]indole reflects the influence of both the nitrogen heteroatom and the extended aromatic system [15] [17] [16]. Computational analyses using density functional theory methods reveal that electron density is not uniformly distributed throughout the molecule, with higher electron density concentrations occurring at specific aromatic carbon positions [15] [17] [18]. The nitrogen atom introduces electron-donating character through its lone pair, which participates in the aromatic pi-system [16].
The electron distribution pattern affects the molecule's reactivity, with electrophilic substitution reactions typically occurring at positions of highest electron density [16]. The extended conjugation allows for effective charge delocalization, contributing to the overall stability of the molecular framework [15] [16]. This electron distribution also influences the compound's optical properties, including ultraviolet-visible absorption characteristics [10] [19].
Molecular orbital calculations for 1H-Benzo[g]indole reveal important insights into its electronic structure and chemical behavior [15] [17] [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and reactivity patterns [15] [17]. The energy gap between these frontier molecular orbitals influences the ultraviolet-visible absorption spectrum and provides information about the compound's electronic transitions [15] [10].
Theoretical studies demonstrate that the molecular orbitals exhibit significant delocalization across the entire aromatic framework, confirming the extended conjugation within the molecule [15] [17]. The orbital symmetry and energy levels are consistent with aromatic character and explain the stability of the compound under various chemical conditions [15] [18]. These molecular orbital characteristics also provide insight into potential intermolecular interactions and reaction mechanisms involving 1H-Benzo[g]indole [15] [17].
X-ray crystallographic analysis provides definitive structural information for 1H-Benzo[g]indole and its derivatives, confirming the planar geometry and precise atomic positions [20] [21] [22]. Crystal structure determinations reveal the extent of planarity within the tricyclic system and quantify bond lengths and angles throughout the molecular framework [20] [22]. The crystallographic data typically shows that the indole and benzene rings maintain coplanarity, facilitating maximum orbital overlap and aromatic stabilization [20] [22].
Crystallographic studies of related benzo[g]indole derivatives demonstrate characteristic intermolecular packing patterns dominated by pi-pi stacking interactions between aromatic rings [20] [21] [22]. The crystal structures provide precise measurements of intermolecular distances and reveal the influence of aromatic interactions on solid-state organization [20] [22]. These structural determinations are essential for understanding the relationship between molecular structure and physical properties [20] [21].
Nuclear magnetic resonance spectroscopy serves as a primary method for structural elucidation of 1H-Benzo[g]indole, providing detailed information about the chemical environment of individual atoms [8] [11] [12]. Proton nuclear magnetic resonance spectra exhibit characteristic patterns that confirm the aromatic nature of the compound and the position of substituents [8] [11]. The chemical shift values and coupling patterns provide unambiguous evidence for the fused ring structure and the presence of the nitrogen heteroatom [11] [12].
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by revealing the electronic environment of carbon atoms throughout the molecular framework [8] [11] [12]. The integration of two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enables complete assignment of all carbon and proton signals [8] [12]. These advanced nuclear magnetic resonance methods provide definitive structural confirmation and distinguish between different regioisomers [8] [11].
Mass spectrometric analysis of 1H-Benzo[g]indole provides molecular weight confirmation and fragmentation pattern information characteristic of indole-containing compounds [23] [24]. The molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular formula C₁₂H₉N [1] [2] [3]. Fragmentation patterns under electron impact ionization conditions reveal typical losses associated with indole derivatives, including loss of hydrogen radicals and ring-opening reactions [23] [24].
Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation processes that reveal the connectivity between different portions of the molecule [23]. The fragmentation behavior is consistent with the aromatic stability of the benzoindole system, where the fused ring structure influences the preferred cleavage pathways [23] [24]. These mass spectrometric data serve as definitive confirmation of molecular structure and purity [24].
The International Chemical Identifier (InChI) representation for 1H-Benzo[g]indole is InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H, which provides a standardized textual description of the molecular structure [1] [2] [4]. This representation encodes the atomic connectivity, hydrogen count, and stereochemical information in a format that enables unambiguous identification of the compound across different chemical databases [1] [2]. The InChI key HIYWOHBEPVGIQN-UHFFFAOYSA-N serves as a compressed hash of the full InChI string, facilitating rapid database searches and structure verification [1] [2] [4].
The Simplified Molecular Input Line Entry System (SMILES) notation for 1H-Benzo[g]indole is represented as c1ccc2c(c1)ccc3cc[nH]c23, which describes the molecular structure using a linear ASCII string [1] [2] [4]. This notation indicates the aromatic character of the rings (lowercase letters), the connectivity pattern, and the position of the nitrogen heteroatom [1] [2]. The SMILES representation enables computational processing and serves as input for various cheminformatics applications [2] [4]. Both InChI and SMILES representations are essential for chemical database management and computational chemistry applications involving 1H-Benzo[g]indole [1] [2] [4].
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N | Molecular composition [1] [2] |
| Molecular Weight | 167.21 g/mol | Calculated [1] [2] [3] |
| Melting Point | 180-184°C | Experimental [1] [4] [5] |
| Boiling Point | 371.1°C | Predicted [4] [5] |
| Density | 1.229 g/cm³ | Predicted [4] [5] |
| InChI | InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H | Standard identifier [1] [2] [4] |
| SMILES | c1ccc2c(c1)ccc3cc[nH]c23 | Standard notation [1] [2] [4] |
| CAS Number | 233-34-1 | Chemical registry [1] [2] [3] |
The Fischer indole synthesis, originally developed by Emil Fischer in 1883, has been adapted for the synthesis of 1H-benzo[g]indole derivatives [1] [2]. This classical method involves the reaction of phenylhydrazines with naphthalene-derived carbonyl compounds under acidic conditions. The mechanism proceeds through formation of a phenylhydrazone intermediate, followed by a [3] [3]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the indole ring system [4] [5].
For 1H-benzo[g]indole synthesis, substituted naphthylhydrazines react with appropriate ketones or aldehydes in the presence of acid catalysts such as hydrochloric acid, sulfuric acid, or polyphosphoric acid [1] [6]. The reaction typically requires elevated temperatures and extended reaction times. While this method provides access to various substituted benzo[g]indoles, the yields are variable, typically ranging from 40-80%, and the regioselectivity can be challenging to control [2] [5].
Cyclization reactions starting from naphthalene derivatives represent another classical approach to benzo[g]indole synthesis [3] [7]. These methods involve the formation of the pyrrole ring through intramolecular cyclization of appropriately substituted naphthalene precursors.
One established route involves the use of naphthalene derivatives containing amino and carbonyl functionalities positioned for favorable cyclization [8]. The reaction of 2-acetyl-1-tetralone with glycine ethyl ester hydrochloride under reflux conditions at 140°C in dimethyl sulfoxide atmosphere has been reported to yield 4,5-dihydro-1H-benzo[g]indole derivatives in 40-45% yield [9].
Another approach utilizes the cyclization of naphthalene derivatives through pyridine hydrochloride-mediated processes [7]. This method involves heating naphthalene derivatives at 210°C for 3-6 hours, providing cyclopentanophenanthrene-type structures that can serve as precursors to benzo[g]indoles.
Microwave-assisted synthesis has emerged as an efficient and environmentally benign approach for the preparation of benzo[g]indole derivatives [10] [11] [12]. This methodology offers significant advantages including reduced reaction times, improved yields, and energy efficiency compared to conventional heating methods.
The microwave-assisted Madelung indole synthesis has been successfully adapted for benzo[g]indole preparation [10]. Using potassium tert-butoxide as base under solvent-free conditions, the reaction can be completed in 20 minutes at temperatures reaching 330°C, representing a 95-98% decrease in reaction time compared to conventional methods [10] [11].
Comparative studies have demonstrated that microwave-assisted synthesis of heterocyclic compounds, including indole derivatives, provides yields of 70-95% with reaction times reduced from 2-8 hours to 3-10 minutes [11]. The method exhibits broad substrate tolerance and can accommodate various functional groups while maintaining high efficiency.
Modern catalytic approaches have revolutionized benzo[g]indole synthesis by providing mild reaction conditions, improved selectivity, and enhanced functional group tolerance [13] [14] [15]. Transition metal catalysis has been particularly successful in this regard.
Silver-catalyzed cyclization processes have also proven effective [14] [17]. Silver salts efficiently promote indole annulation through carbon-carbon triple bond breaking and rearranging reactions of benzene-linked allene-ynes. The method allows for the installation of two sulfonyl groups into the indole ring via nitrogen-sulfur and nitrogen-fluorine bond cleavage, providing multifunctional benzo[g]indoles with excellent regioselectivity [17].
Gold-catalyzed cyclization reactions represent another powerful approach [18]. Au(I) catalysts activate carbonyl groups and alkynes, exhibiting oxophilicity that can lead to naphthalene formation through cyclization processes. These reactions can proceed under mild conditions and demonstrate good functional group tolerance [18].
A highly efficient platinum and zinc oxide-catalyzed synthesis method has been developed for the preparation of 1H-benzo[g]indoles from aminonaphthalenes [8]. This regioselective approach utilizes platinum on alumina (Pt/Al₂O₃) as the primary catalyst in combination with zinc oxide as a co-catalyst.
The general procedure involves mixing the starting aminonaphthalene (1-aminonaphthalene or 2-aminonaphthalene) with Pt/Al₂O₃ (1.7 mol%) and ZnO dispersion (4.5 mol%) in ethylene glycol [8]. The reaction mixture is heated in a sealed tube at 185°C for 24 hours with stirring. This method achieves remarkable yields of 97% for 1H-benzo[g]indole synthesis with excellent regioselectivity [8].
The mechanism involves catalytic dehydrogenation of the amino group followed by intramolecular cyclization to form the pyrrole ring. The zinc oxide component enhances the catalytic activity and helps maintain the stability of the platinum catalyst under the reaction conditions [19] [20].
A highly innovative and atom-economical method for benzo[g]indole synthesis has been developed using indium(III) catalysis [21] [22] [23]. This approach represents a significant advancement in the field, offering excellent regioselectivity and good yields through a sequential cyclization process.
The method involves the indium(III)-catalyzed intramolecular cyclization of azido-diynes, specifically compounds bearing an alkyne group ortho to an azide substituent [21]. The reaction proceeds through two successive intramolecular processes: a 5-endo-dig alkyne hydroamination followed by a regioselective 6-endo-dig hydroarylation reaction [21] [22].
Optimized Reaction Conditions:
Substrate Scope and Yields:
The method demonstrates broad substrate tolerance with yields ranging from 42-77% [21]. Specific examples include:
| Compound | Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 4-Phenyl-1H-benzo[g]indole | Phenyl | 75 | 48 |
| 8-Methyl-4-phenyl-1H-benzo[g]indole | Methyl, Phenyl | 77 | 22 |
| 4-(4-Methoxyphenyl)-1H-benzo[g]indole | 4-Methoxyphenyl | 65 | 48 |
| 4-(Thiophen-3-yl)-1H-benzo[g]indole | 3-Thienyl | 51 | 48 |
Mechanism:
The proposed mechanism involves initial η²-coordination of the indium(III) catalyst with the alkyne, triggering intramolecular 5-endo-dig anti-nucleophilic addition of the internal nitrogen atom of the azide [21]. This is followed by elimination of molecular nitrogen and a 1,2-hydrogen shift to regenerate the active catalyst and form a 2H-pyrrole, which tautomerizes to the 1H-pyrrole. Subsequently, the distal alkyne undergoes activation by indium catalysis, followed by regioselective intramolecular 6-endo-dig hydroarylation by the C-3 atom of the pyrrole ring [21] [22].
Regioselectivity in benzo[g]indole synthesis is crucial for obtaining specific isomers with desired biological or material properties [24] [25] [26]. Several strategies have been developed to achieve high regiocontrol in these transformations.
Electronic Control:
Electronic effects play a significant role in determining regioselectivity [26]. Electron-withdrawing groups tend to direct cyclization toward specific positions on the naphthalene ring, while electron-donating groups can influence the reactivity pattern differently. The indium(III)-catalyzed method demonstrates excellent 6-endo-dig regioselectivity due to the favorable orbital overlap and electronic configuration of the intermediate complexes [21].
Steric Control:
Steric factors also contribute to regioselectivity [25]. Bulky substituents can hinder approach to certain positions, forcing the reaction to proceed through alternative pathways. This principle has been successfully applied in the design of substituted azido-diyne precursors where steric hindrance guides the cyclization to the desired regioisomer [21].
Catalyst-Controlled Regioselectivity:
Different catalysts can provide complementary regioselectivity patterns [24]. For example, rhodium catalysts tend to favor different cyclization modes compared to palladium or indium catalysts, allowing access to different regioisomers from similar starting materials.
Ligand Effects:
In transition metal-catalyzed processes, ligand selection can dramatically influence regioselectivity [27]. Mono-protected amino acid (MPAA) ligands have been shown to control the selectivity between indole and benzofuran formation in related cyclization reactions [27].
The development of environmentally benign synthetic methods for benzo[g]indole preparation has become increasingly important [3] [28] [29] [30] [31]. Several green chemistry approaches have been successfully implemented.
Water as Solvent:
Metal-free cyclization reactions using water as the solvent represent a significant advancement in green synthesis [3] [28]. The carbonaceous material-catalyzed cyclization of naphthylamines with nitroolefins in water proceeds at 60°C to give benzoindoles in 60-90% yields [3] [28]. The carbonaceous catalyst can be recycled multiple times, making the process cost-effective and environmentally benign [3].
Microwave-Assisted Green Synthesis:
Microwave irradiation significantly reduces energy consumption and reaction times while maintaining or improving yields [10] [11] [32] [30]. Solvent-free microwave-assisted reactions eliminate the need for organic solvents and reduce waste generation [10].
Atom Economy:
The indium(III)-catalyzed synthesis from azido-diynes demonstrates excellent atom economy, as most atoms from the starting materials are incorporated into the final product [21]. This approach minimizes waste generation and maximizes the utilization of starting materials.
Sustainable Multicomponent Reactions:
Sustainable multicomponent indole synthesis approaches have been developed that outperform traditional methods in terms of environmental impact [29] [33]. These methods typically involve two-step reactions using inexpensive starting materials like anilines, glyoxal dimethyl acetal, formic acid, and isocyanides under mild conditions using ethanol as solvent without metal catalysts [29] [33].
Recyclable Catalysts:
The use of recyclable catalysts, such as carbonaceous materials and supported metal catalysts, reduces the environmental impact of the synthesis [3] [8] [13]. The platinum/zinc oxide system can be recovered and reused multiple times without significant loss of activity [8].
Corrosive;Acute Toxic